AN3199

Catalog No.
S001991
CAS No.
M.F
C17H18BNO5
M. Wt
327.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AN3199

Product Name

AN3199

IUPAC Name

butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate

Molecular Formula

C17H18BNO5

Molecular Weight

327.1 g/mol

InChI

InChI=1S/C17H18BNO5/c1-2-3-8-22-17(20)12-4-7-16(19-10-12)24-14-5-6-15-13(9-14)11-23-18(15)21/h4-7,9-10,21H,2-3,8,11H2,1H3

InChI Key

BJXLLSAUQIAPDB-UHFFFAOYSA-N

SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)OCCCC)O

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)OCCCC)O

AN3199 is a PDE4 inhibitor with IC50 of 94.5 nM.IC50 value: 94.5 nM [1]Target: PDE4The detailed information please refer to Compound 11 in the reference.

AN3199 is a highly potent, boron-containing phosphodiesterase-4 (PDE4) inhibitor specifically engineered utilizing a "soft-drug" strategy[1]. Featuring a benzoxaborole core with a cleavable ester moiety, it delivers high local efficacy (IC50 = 94.5 nM) while being structurally programmed for rapid deactivation in systemic circulation. For procurement teams and formulation scientists, AN3199 represents a specialized precursor and reference material for developing localized therapeutics—such as topical dermatologicals or inhaled respiratory treatments—where avoiding the dose-limiting systemic side effects (e.g., emesis) typical of traditional PDE4 inhibitors is the primary material selection objective [1].

Generic substitution of AN3199 with conventional PDE4 inhibitors (such as roflumilast or apremilast) fundamentally compromises localized formulation projects. Traditional inhibitors are designed for systemic stability, meaning any absorption from topical or inhaled routes leads to prolonged systemic exposure and severe gastrointestinal toxicity, primarily emesis [1]. Conversely, substituting AN3199 with other benzoxaboroles like crisaborole lacks the specific ester-driven metabolic clearance profile that AN3199 provides. Procurement of AN3199 is strictly necessary when the developmental workflow requires a compound that actively coordinates with the PDE4 bimetallic pocket but undergoes predictable, near-immediate hydrolysis into an inactive carboxylic acid upon entering the bloodstream [1].

Therapeutic Window Validation: Active Ester vs. Inactive Metabolite Potency

AN3199 demonstrates strong primary activity against PDE4 with an IC50 of 94.5 nM, matching or outperforming the baseline potency of first-generation benzoxaboroles like crisaborole (IC50 ~ 110 nM) [1], [2]. More importantly for its soft-drug profile, upon ester hydrolysis in the bloodstream, the resulting carboxylic acid metabolite exhibits an IC50 > 10 μM [1]. This represents a greater than 100-fold drop in potency upon systemic conversion.

Evidence DimensionPDE4 Inhibitory Potency (IC50)
Target Compound Data94.5 nM (AN3199 active ester)
Comparator Or Baseline> 10,000 nM (Carboxylic acid metabolite)
Quantified Difference> 100-fold reduction in systemic potency
ConditionsIn vitro PDE4 inhibition assay

This massive drop in potency ensures that any drug escaping into the bloodstream is immediately rendered pharmacologically inert, eliminating systemic off-target risks.

Rapid Plasma Clearance via Ester Hydrolysis

The core procurement value of AN3199 lies in its intentional systemic instability. In pharmacokinetic profiling, AN3199 exhibits a 98.0% disappearance in mouse plasma within just 1 hour, converting predominantly (76.6%) to its inactive corresponding acid. This is in stark contrast to systemic PDE4 inhibitors like roflumilast, which possess plasma half-lives extending from 17 to 30 hours.

Evidence DimensionPlasma Clearance / Half-life
Target Compound Data98.0% clearance in 1 hour
Comparator Or Baseline17-30 hours half-life (Roflumilast baseline)
Quantified DifferenceNear-total systemic elimination within 60 minutes vs. multi-day persistence
ConditionsIn vitro/In vivo mouse plasma stability assay

Rapid plasma clearance is the critical procurement parameter for formulation scientists seeking to eliminate the dose-limiting emesis associated with systemic PDE4 exposure.

Boron-Pharmacophore Bimetallic Coordination

Unlike traditional carbon-based PDE4 inhibitors that rely on competitive steric binding, the benzoxaborole core of AN3199 utilizes an sp3-hybridized boronate to form a direct coordinative interaction with the bimetallic (zinc/magnesium) active site of the PDE4 enzyme [1]. This metal-binding pharmacophore (MBP) approach yields a distinct target residence time and selectivity profile compared to standard catechol-based inhibitors like cilomilast [1].

Evidence DimensionEnzyme Binding Mechanism
Target Compound DataDirect sp3 boronate-metal coordination
Comparator Or BaselineSteric/hydrophobic competitive binding (Standard non-boron inhibitors)
Quantified DifferenceCovalent-like metal coordination vs. transient non-covalent binding
ConditionsCrystallographic and mechanistic enzyme binding models

Procuring a boron-based MBP provides a differentiated mechanism of action, essential for overcoming resistance or efficacy plateaus encountered with traditional non-coordinating inhibitors.

Topical Dermatological Formulation Development

Because AN3199 rapidly degrades into an inactive metabolite in plasma, it is the optimal reference compound for developing localized treatments for atopic dermatitis and psoriasis. Formulation scientists use it to benchmark topical vehicles that maximize skin retention while ensuring zero systemic emesis [1].

Inhaled Therapeutics for COPD and Asthma

The soft-drug kinetics of AN3199 make it highly suitable for respiratory drug discovery. It allows researchers to model high-dose inhaled therapies where the active compound effectively dilates bronchi and suppresses pulmonary inflammation, but is instantly neutralized upon crossing the alveolar-capillary barrier [1].

Metalloenzyme Inhibitor Library Design

As a validated benzoxaborole, AN3199 serves as a critical structural template for medicinal chemists designing novel metal-binding pharmacophores (MBPs). Its specific sp3-boronate coordination with the PDE4 bimetallic pocket provides a baseline for engineering inhibitors against other metalloenzymes [1].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

327.1278028 g/mol

Monoisotopic Mass

327.1278028 g/mol

Heavy Atom Count

24

Dates

Last modified: 02-18-2024
[1]. Zhang YK, et al. Design and synthesis of boron-containing PDE4 inhibitors using soft-drug strategy for potential dermatologic anti-inflammatory application. Bioorg Med Chem Lett. 2010 Apr 1;20(7):2270-4.
[2]. Akama Tsutomu, et al. Preparation of boron-containing small molecules as anti-inflammatory agents. From PCT Int. Appl. (2009), WO 2009111676 A2 20090911.

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